molecular formula C30H26FN3O2S2 B11964025 (5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11964025
M. Wt: 543.7 g/mol
InChI Key: MVRFPMLSEWENGT-IMRQLAEWSA-N
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Description

(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a fluorobenzyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides, pyrazole derivatives, and thiazolidinone precursors. The key steps in the synthesis may involve:

    Nucleophilic substitution: Reacting a substituted benzyl halide with a pyrazole derivative to form a benzyl-pyrazole intermediate.

    Condensation reaction: Combining the benzyl-pyrazole intermediate with a thiazolidinone precursor under basic conditions to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Pyrazole derivatives: Compounds containing the pyrazole moiety with various functional groups.

    Fluorobenzyl compounds: Molecules with the fluorobenzyl group attached to different core structures.

Uniqueness

(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorobenzyl group enhances its potential as a therapeutic agent by improving its pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H26FN3O2S2

Molecular Weight

543.7 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H26FN3O2S2/c1-2-3-17-33-29(35)27(38-30(33)37)18-23-19-34(24-10-5-4-6-11-24)32-28(23)21-13-15-25(16-14-21)36-20-22-9-7-8-12-26(22)31/h4-16,18-19H,2-3,17,20H2,1H3/b27-18-

InChI Key

MVRFPMLSEWENGT-IMRQLAEWSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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